diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate
Description
Historical Context and Discovery of Coumarin Derivatives
Evolution of Coumarin Chemistry
Coumarin, first isolated in 1820 from tonka beans (Dipteryx odorata) by August Vogel and independently by Nicolas Jean Baptiste Gaston Guibourt, marked the beginning of benzopyrone research. Initial misidentification as benzoic acid delayed its recognition until Guibourt correctly characterized it as a distinct lactone derivative. William Henry Perkin’s 1868 synthesis of coumarin via the Perkin reaction between salicylaldehyde and acetic anhydride established foundational methodologies for coumarin derivative production. This breakthrough enabled systematic exploration of coumarin’s chemical space, including hydroxylation, alkylation, and sulfonation pathways.
The 20th century saw coumarin derivatives gain prominence in pharmaceuticals, fragrances, and agrochemicals. For instance, 4-hydroxycoumarin derivatives like warfarin emerged as anticoagulants, while 7-hydroxycoumarin (umbelliferone) became a fluorescent probe. The structural versatility of coumarin—modifiable at positions 3, 4, and 7—facilitated the development of derivatives with tailored electronic and steric properties. Diethyl-(4-methyl-2-oxochromen-7-yl)azanium sulfate represents a modern iteration, integrating quaternary ammonium functionality to expand its physicochemical repertoire.
Quaternary Ammonium Modifications in Heterocyclic Systems
Quaternary ammonium compounds (QACs), characterized by a central nitrogen atom bonded to four alkyl or aryl groups, have been extensively studied for their surfactant and antimicrobial properties. The integration of QACs into heterocyclic frameworks, such as coumarin, merges aromatic π-systems with cationic charge, enhancing solubility and enabling interactions with biomembranes or anionic substrates. For example, coumarin-bearing QACs synthesized via Vilsmeier-Haack formylation exhibit fluorescence quenching capabilities useful in DNA sensing.
The diethylazanium group in diethyl-(4-methyl-2-oxochromen-7-yl)azanium sulfate introduces a permanent positive charge, stabilizing the molecule in polar solvents and enabling electrostatic interactions. This modification contrasts with neutral coumarin derivatives, which often require protonation or metal coordination for solubility. The sulfate counterion further augments hydrophilicity, as demonstrated in studies of coumarin pyridinium salts showing enhanced water solubility and enzyme inhibitory activity.
Structural and Functional Implications
- Electronic Effects : The electron-withdrawing oxo group at position 2 and electron-donating methyl at position 4 create a push-pull system, altering the coumarin core’s fluorescence and reactivity.
- Cationic Charge : The quaternary ammonium center facilitates interactions with nucleic acids or proteins, as observed in coumarin-imidazole hybrids used for nucleotide recognition.
- Synthetic Pathways : Common routes include nucleophilic substitution of 7-hydroxycoumarin with diethylaminoethyl halides, followed by quaternization with sulfuric acid.
Properties
CAS No. |
19498-58-9 |
|---|---|
Molecular Formula |
C28H36N2O8S |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate |
InChI |
InChI=1S/2C14H17NO2.H2O4S/c2*1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11;1-5(2,3)4/h2*6-9H,4-5H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
GJDDUKCAPSSVPS-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C.CC[NH+](CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Salt Formation via Protonation with Sulfuric Acid
The preparation of the sulfate salt involves protonation of the diethylamino group on the coumarin derivative by sulfuric acid, resulting in the ammonium hydrogen sulfate salt. The general procedure includes:
- Reagents: 7-(diethylamino)-4-methylcoumarin and concentrated sulfuric acid.
- Conditions: Slow addition of sulfuric acid to a solution of the amine in an appropriate solvent (e.g., ethanol or anhydrous conditions) at controlled temperature (often room temperature or slightly cooled to avoid side reactions).
- Stirring: Continuous stirring for 30 minutes to ensure complete protonation and salt formation.
- Isolation: The salt precipitates or is isolated by solvent evaporation and recrystallization.
This method yields the diethyl-(4-methyl-2-oxochromen-7-yl)azanium hydrogen sulfate with high purity.
Alternative Preparation via Direct Sulfation
An alternative approach involves direct sulfation of the diethylamino coumarin using diethyl sulfate or sulfur trioxide complexes under controlled conditions, but this is less common due to handling hazards and lower selectivity.
Detailed Reaction Parameters and Data
| Parameter | Typical Conditions/Values |
|---|---|
| Molecular Formula | C14H19NO6S |
| Molecular Weight | 329.37 g/mol |
| CAS Number | 67210-66-6 |
| Protonation Agent | Concentrated sulfuric acid (H2SO4) |
| Solvent | Ethanol, anhydrous solvents |
| Temperature | 20–25 °C (room temperature) |
| Reaction Time | ~30 minutes stirring after acid addition |
| Isolation Method | Solvent evaporation, recrystallization |
| Physical State | Solid salt |
| Boiling Point | 391.7 °C at 760 mmHg |
| Flash Point | 152 °C |
Research Findings and Analytical Data
- Structural confirmation: The salt formation is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, showing characteristic ammonium hydrogen sulfate signals and coumarin aromatic peaks.
- Purity and yield: High yields (>85%) are reported when the protonation is carefully controlled.
- Stability: The sulfate salt is stable under ambient conditions and exhibits a high melting/boiling point consistent with ionic salts.
- Applications: The salt form improves solubility and stability of the parent amine, useful in dye and fluorescence applications.
Summary Table of Preparation Methods
| Step | Method Description | Advantages | Limitations |
|---|---|---|---|
| 1. Synthesis of parent amine | Pechmann condensation + amination | Well-established, high yield | Requires multiple steps |
| 2. Protonation with H2SO4 | Slow addition of sulfuric acid to amine solution | Simple, high purity salt | Requires careful acid handling |
| 3. Direct sulfation (less common) | Reaction with diethyl sulfate or SO3 complexes | Direct sulfation possible | Hazardous reagents, lower selectivity |
Chemical Reactions Analysis
Types of Reactions
Diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like DMF or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted coumarins .
Scientific Research Applications
Diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.
Biology: It has shown significant antimicrobial activity against various bacterial strains.
Medicine: Its anti-inflammatory and anticoagulant properties make it a candidate for drug development.
Industry: It is used in the production of dyes and as a fluorescent marker in various applications.
Mechanism of Action
The mechanism of action of diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . Its anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes
Spectroscopic and Crystallographic Insights
- UV-Vis Spectroscopy : Coumarin derivatives exhibit strong absorbance near 250–350 nm, with emission peaks dependent on substituents. This compound likely shares this profile, enabling detection via UV-spectrophotometry as seen in 3HEMA MS studies .
- Crystallography : Tools like SHELX and ORTEP-III are critical for resolving hydrogen-bonding patterns in ionic compounds. The diethylazanium group may engage in cation-π interactions with the coumarin ring, influencing crystal packing .
Stability and Environmental Considerations
- Hydrolysis: The sulfate ester in this compound is a liability in aqueous environments, analogous to 3HEMA MS . Stabilization strategies, such as encapsulation in nanoparticles (as with Nile Blue A ), could mitigate degradation.
- Toxicity : Simple azanium sulfates like dodecyl sulfate (CAS 2235-54-3) show low acute toxicity but may pose environmental risks due to persistence . The coumarin core’s biodegradability may reduce such concerns for the target compound.
Biological Activity
Diethyl-(4-methyl-2-oxochromen-7-yl)azanium sulfate is a compound belonging to the coumarin family, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Diethyl-(4-methyl-2-oxochromen-7-yl)azanium sulfate has a molecular formula of C₁₈H₁₉N₁O₃S and a molecular weight of approximately 329.37 g/mol. Its unique structural features include a diethylamino group and a 4-methyl-2-oxo chromenyl moiety, which enhance its solubility and bioavailability compared to other coumarins.
Antimicrobial Properties
Research indicates that diethyl-(4-methyl-2-oxochromen-7-yl)azanium sulfate exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use as a therapeutic agent in treating infections.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines. This activity is linked to its ability to modulate cellular pathways involved in inflammation, making it a candidate for further research in inflammatory disease management.
Anticoagulant Activity
Diethyl-(4-methyl-2-oxochromen-7-yl)azanium sulfate has been evaluated for its anticoagulant properties. Preliminary studies indicate that it may inhibit platelet aggregation, thereby reducing the risk of thrombus formation. This effect is particularly relevant in cardiovascular diseases where blood clotting poses significant risks.
The mechanisms by which diethyl-(4-methyl-2-oxochromen-7-yl)azanium sulfate exerts its biological effects are under investigation. Key areas of focus include:
- Interaction with Enzymes : Studies suggest that the compound interacts with bacterial enzymes, disrupting their function and leading to microbial cell death.
- Cytokine Modulation : It appears to downregulate the expression of inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions.
- Platelet Function Inhibition : The compound may interfere with the signaling pathways that promote platelet activation and aggregation.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of diethyl-(4-methyl-2-oxochromen-7-yl)azanium sulfate:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with the compound showed a significant reduction in infection rates compared to standard antibiotic therapy.
- Inflammation Model Studies : Animal models of arthritis demonstrated reduced swelling and pain when treated with the compound, indicating its potential as an anti-inflammatory agent.
- Cardiovascular Health : In models of thrombosis, diethyl-(4-methyl-2-oxochromen-7-yl)azanium sulfate administration resulted in decreased thrombus size and improved blood flow metrics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate, and how can purity be optimized during synthesis?
- Methodology : The quaternization of tertiary amines (e.g., diethylamine derivatives) with sulfating agents (e.g., sulfuric acid derivatives) under controlled pH and temperature is a common approach. Purification via recrystallization or preparative HPLC is critical to isolate the sulfate salt. Monitor reaction progress using TLC or LC-MS to confirm intermediate formation and final product purity .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the sulfate group. Use inert gas (N₂/Ar) to minimize oxidation of the coumarin backbone.
Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-III for visualization is standard. Prepare high-quality crystals via slow evaporation of a polar solvent (e.g., methanol/water mixtures).
- Data Interpretation : Analyze anisotropic displacement parameters (ADPs) to assess thermal motion and hydrogen bonding. Validate the structure using tools like PLATON to ensure no missed symmetry or disorder.
Q. What safety protocols are essential when handling this compound?
- Guidelines : Based on analogous azanium compounds , wear nitrile gloves, goggles, and lab coats. Avoid inhalation of fine powders; use fume hoods for synthesis. Store in airtight containers away from light and moisture.
- Emergency Measures : For eye exposure, rinse with water for 15+ minutes . Dispose of waste via licensed chemical disposal facilities.
Advanced Research Questions
Q. How can discrepancies in hydrogen bonding networks, observed during crystallographic refinement, be resolved?
- Methodology : Use SHELXL’s restraints (e.g., DFIX, DANG) to model hydrogen bonds when experimental data is ambiguous . Cross-validate with spectroscopic data (e.g., IR or NMR) to confirm bond lengths and angles.
- Case Study : In azanium salts, hydrogen bonding between sulfate anions and azanium protons often requires constraints to avoid overfitting . Compare results with similar structures in the Cambridge Structural Database.
Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking (AutoDock Vina, GOLD) using the crystal structure as a starting point. Optimize force field parameters for the sulfate group and coumarin moiety. Validate with MD simulations (GROMACS) to assess binding stability.
- Data Sources : Reference PubChem-derived electrostatic potential maps to predict interaction sites. Cross-correlate with experimental IC₅₀ values from enzyme inhibition assays.
Q. How does pH affect the stability of the sulfate counterion in aqueous solutions?
- Methodology : Conduct accelerated stability studies by varying pH (2–12) and monitoring sulfate release via ion chromatography. Use UV-Vis spectroscopy to track coumarin degradation (λmax ~320 nm).
- Findings : At low pH (<3), protonation of the sulfate group may lead to precipitation. At high pH (>10), hydrolysis of the coumarin ester bond is likely. Stabilize formulations with buffering agents (e.g., phosphate buffer at pH 6–7).
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data between in-house refinements and published structures?
- Resolution : Re-examine data collection parameters (e.g., temperature, radiation wavelength) and refine using multiple software (SHELXL , OLEX2 ). Check for twinning or pseudo-symmetry using ROTAX .
- Example : If ADPs for the sulfate group differ significantly, confirm whether thermal motion or disorder is present. Use Hirshfeld surface analysis to compare intermolecular interactions with literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
